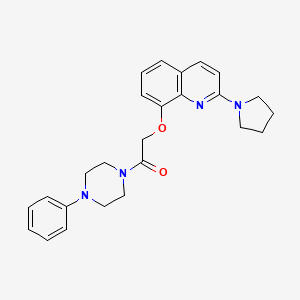
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone, also known as PPQ-102, is a chemical compound that has gained interest in the scientific community due to its potential use in the treatment of various diseases. PPQ-102 is a small molecule that targets specific receptors in the body, leading to various physiological and biochemical effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone' involves the reaction of 4-phenylpiperazine with 2-(pyrrolidin-1-yl)quinoline-8-ol in the presence of a coupling agent to form the desired product.
Starting Materials
4-phenylpiperazine, 2-(pyrrolidin-1-yl)quinoline-8-ol, Coupling agent (e.g. EDC, DCC)
Reaction
Step 1: Dissolve 4-phenylpiperazine and 2-(pyrrolidin-1-yl)quinoline-8-ol in a suitable solvent (e.g. DMF, DMSO) under inert atmosphere., Step 2: Add the coupling agent (e.g. EDC, DCC) to the reaction mixture and stir for a suitable time (e.g. 12-24 hours) at room temperature., Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product '1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone'.
作用机制
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone targets specific receptors in the body, including the sigma-1 receptor and the dopamine D2 receptor. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone binds to these receptors, leading to various physiological and biochemical effects. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate calcium signaling, which is important for cell growth and survival. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate the release of neurotransmitters, including dopamine, which is important for the regulation of mood and behavior.
生化和生理效应
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has various biochemical and physiological effects, including anti-tumor properties, neuroprotective effects, and modulation of calcium signaling and neurotransmitter release. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease and Parkinson's disease. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has also been shown to modulate calcium signaling, which is important for cell growth and survival. Finally, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate the release of neurotransmitters, including dopamine, which is important for the regulation of mood and behavior.
实验室实验的优点和局限性
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes and target specific receptors. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
未来方向
There are several future directions for research on 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone. One potential direction is to further investigate its anti-tumor properties and its potential use in cancer treatment. Another potential direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers could investigate the potential use of 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone in the treatment of mood disorders, such as depression and anxiety, due to its modulation of neurotransmitter release.
科学研究应用
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have anti-tumor properties, as it inhibits the growth of cancer cells and induces apoptosis. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have neuroprotective effects, as it prevents the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-24(29-17-15-27(16-18-29)21-8-2-1-3-9-21)19-31-22-10-6-7-20-11-12-23(26-25(20)22)28-13-4-5-14-28/h1-3,6-12H,4-5,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMVCKATHISUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)
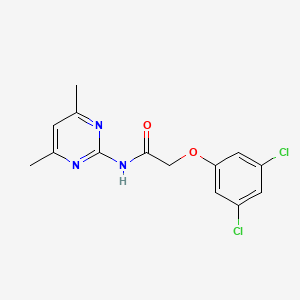
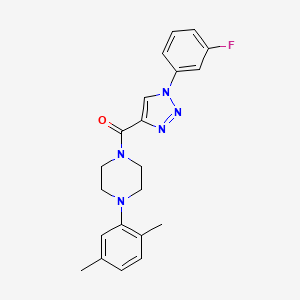
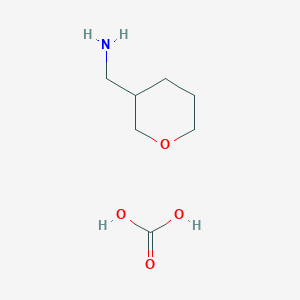
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)

![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)
![2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol](/img/structure/B2847792.png)
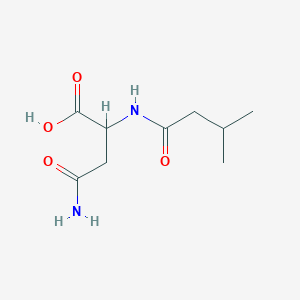
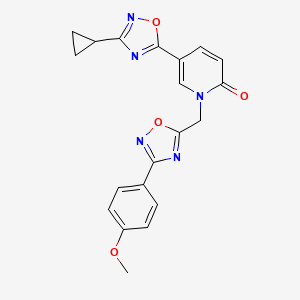
![N-(3-Chloro-4-fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2847797.png)
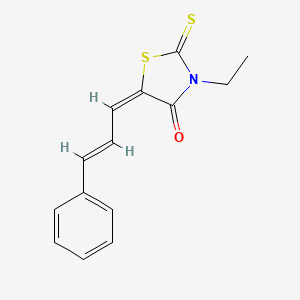

![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)